molecular formula C15H16O2S B14005993 2-(4-Methylphenyl)sulfinyl-1-phenylethanol CAS No. 41103-87-1

2-(4-Methylphenyl)sulfinyl-1-phenylethanol

Cat. No.: B14005993
CAS No.: 41103-87-1
M. Wt: 260.4 g/mol
InChI Key: DBRYZXNIGDQKFP-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)sulfinyl-1-phenylethanol is a chemical compound with the molecular formula C₁₅H₁₆O₂S. It is characterized by the presence of a sulfinyl group attached to a phenylethanol backbone, with a methylphenyl substituent on the sulfinyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)sulfinyl-1-phenylethanol typically involves the reaction of 4-methylbenzenesulfinyl chloride with phenylethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)sulfinyl-1-phenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)sulfinyl-1-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylphenyl)sulfinyl-1-phenylethanol is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfide and sulfone analogs. The sulfinyl group can undergo both oxidation and reduction, providing versatility in chemical transformations .

Properties

CAS No.

41103-87-1

Molecular Formula

C15H16O2S

Molecular Weight

260.4 g/mol

IUPAC Name

2-(4-methylphenyl)sulfinyl-1-phenylethanol

InChI

InChI=1S/C15H16O2S/c1-12-7-9-14(10-8-12)18(17)11-15(16)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3

InChI Key

DBRYZXNIGDQKFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)CC(C2=CC=CC=C2)O

Origin of Product

United States

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